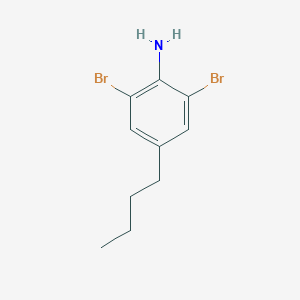

2,6-Dibromo-4-butylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br2N/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEXPCBRDISAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597952 | |

| Record name | 2,6-Dibromo-4-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10546-66-4 | |

| Record name | 2,6-Dibromo-4-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dibromo-4-butylaniline CAS number and properties

CAS Number: 10546-66-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, synthesis, and potential applications of 2,6-Dibromo-4-butylaniline. The data presented is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Chemical Information

This compound, with the CAS number 10546-66-4, is a substituted aniline derivative. Its structure consists of a benzene ring substituted with two bromine atoms at positions 2 and 6, an amino group at position 1, and a butyl group at position 4.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These computed properties provide essential information for handling, storage, and application of the compound.

| Property | Value | Source |

| CAS Number | 10546-66-4 | [1] |

| Molecular Formula | C₁₀H₁₃Br₂N | [1] |

| Molecular Weight | 307.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Dibromo-4-n-butylaniline | [1] |

| Physical Form | Not specified, though its isomer 2,6-Dibromo-4-tert-butylaniline is a yellow to orange to brown liquid or low melting solid. | [2] |

| XLogP3-AA | 4.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 306.93943 Da | [1] |

Crystallography

The crystal structure of this compound has been determined, providing valuable insights into its molecular geometry and intermolecular interactions. The amino nitrogen atom is essentially coplanar with the benzene ring. The crystal structure reveals the presence of weak intramolecular N—H⋯Br hydrogen bonds. In the crystalline state, molecules are linked into zigzag chains parallel to the b-axis through weak N—H⋯N hydrogen bonds.[3]

A brief experimental protocol for obtaining single crystals suitable for X-ray diffraction is as follows:

Experimental Protocol: Crystallization

-

Dissolve 3 mmol of this compound in 20 ml of ethanol.[3]

-

Allow the solution to evaporate slowly at room temperature.[3]

-

Colorless, block-shaped crystals of the title compound will form upon evaporation.[3]

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2,6-Dibromo-4-n-butylaniline was not found in the searched literature, a general procedure for the synthesis of the closely related isomer, 2,6-Dibromo-4-tert-butylaniline, from 4-tert-butylaniline is available and can likely be adapted.

Conceptual Synthesis Workflow

Figure 1. Conceptual workflow for the synthesis of this compound.

Adapted Experimental Protocol: Synthesis of 2,6-Dibromo-4-alkylaniline

This protocol is adapted from the synthesis of 2,6-Dibromo-4-tert-butylaniline.[4] Researchers should optimize the reaction conditions for the n-butyl isomer.

-

Dissolution: Dissolve the starting material, 4-butylaniline, in acetic acid.

-

Bromination: Slowly add a solution of bromine in acetic acid dropwise to the stirred solution of 4-butylaniline. The molar ratio of bromine to the aniline should be approximately 2:1.

-

Heating: After the addition is complete, heat the reaction mixture to facilitate the completion of the dibromination.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralization and Extraction: Neutralize the mixture with a dilute aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with water and dry it over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography on silica gel.

Biological and Pharmacological Context

Halogenated anilines are known to possess antimicrobial and antibiofilm activities. For instance, some halogen-substituted aniline derivatives have shown efficacy against uropathogenic Escherichia coli and ESKAPE pathogens.[3] The mechanism of action for some of these compounds is suggested to be the inhibition of adenylate cyclase activity, which is enhanced by the presence of halogen atoms.[3]

Furthermore, 2,6-disubstituted anilines are recognized as important scaffolds in medicinal chemistry, being incorporated into a range of pharmaceutical compounds. The development of efficient synthetic routes to these sterically hindered anilines is an active area of research.

Logical Relationship of Halogenated Anilines to Potential Bioactivity

References

An In-depth Technical Guide to 2,6-Dibromo-4-butylaniline: Properties, Synthesis, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-butylaniline, a key chemical intermediate. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the context of organic synthesis relevant to drug discovery and development.

Core Molecular and Physical Properties

This compound is a substituted aniline with the chemical formula C10H13Br2N.[1] Its structure, characterized by a butyl group at the para position and two bromine atoms ortho to the amino group, makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C10H13Br2N | [1] |

| Molecular Weight | 307.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10546-66-4 | [1] |

| Canonical SMILES | CCCCC1=CC(=C(C(=C1)Br)N)Br | [1] |

| InChI | InChI=1S/C10H13Br2N/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3 | [1] |

| Appearance | Colorless to light yellow solid-liquid mixture | [2] |

| Boiling Point | 288 °C | [2] |

| Flash Point | 128 °C | [2] |

| Density | 1.609 g/cm³ | [2] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

Synthesis of 2,6-Dibromo-4-tert-butylaniline: An Experimental Protocol

A common synthetic route to a closely related and structurally similar compound, 2,6-Dibromo-4-tert-butylaniline, involves the direct bromination of 4-tert-butylaniline. This procedure can be adapted for the synthesis of this compound.

Materials:

-

4-tert-butylaniline (0.162 mol, 24.2 g)

-

Acetic acid (280 mL)

-

Bromine (0.324 mol, 17 mL)

-

Dilute aqueous sodium bicarbonate solution

-

Ethyl acetate (500 mL)

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Dissolve 4-tert-butylaniline in 250 mL of acetic acid in a suitable reaction vessel.

-

Prepare a solution of bromine in 30 mL of acetic acid.

-

Slowly add the bromine solution dropwise to the 4-tert-butylaniline solution over a period of 3.5 hours with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 1.5 hours.

-

Cool the reaction mixture to room temperature and pour it into 300 mL of ice water.

-

Neutralize the mixture with a dilute aqueous sodium bicarbonate solution and then extract with 500 mL of ethyl acetate.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield 2,6-dibromo-4-tert-butylaniline.[2][3]

Spectroscopic Data for 2,6-Dibromo-4-tert-butylaniline:

-

¹H NMR (500 MHz, DMSO-d6): δ 7.38 (s, 2H, Ar-H), 5.13 (s, 2H, NH2-H), 1.20 (s, 9H, C(CH3)3-H).[3]

-

¹³C NMR (125 MHz, DMSO-d6): δ 141.46, 140.36, 128.64, 107.68, 33.68, 30.92.[3]

-

HRMS (ESI): m/z calculated for [M + H⁺] C10H14Br2N: 307.9407; found: 307.9307.[3]

Applications in Organic Synthesis and Drug Development

2,6-Dibromo-4-substituted anilines are valuable intermediates in the synthesis of a variety of more complex molecules. Their utility stems from the presence of two bromine atoms, which can be readily functionalized through cross-coupling reactions, and the amino group, which can be a site for further derivatization.

Suzuki Coupling Reactions

The bromine atoms in this compound can serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures that are prevalent in many pharmaceutical agents.

General Experimental Workflow for Suzuki Coupling: A typical Suzuki coupling reaction involves the coupling of an organohalide (like this compound) with an organoboron species in the presence of a palladium catalyst and a base.[5]

Role as a Pharmaceutical Intermediate

Substituted anilines are foundational structures in medicinal chemistry. The ability to introduce diverse functionalities onto the this compound scaffold via reactions like the Suzuki coupling allows for the systematic exploration of chemical space in lead optimization. This makes it a valuable intermediate for the synthesis of novel drug candidates. While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[6] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. In case of contact with skin, the affected area should be washed thoroughly. If inhaled, the individual should be moved to fresh air.[6]

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly for applications in pharmaceutical and materials science research. Its well-defined structure and the reactivity of its bromine and amino functional groups allow for the construction of complex molecular architectures. The synthetic protocols and reaction workflows provided in this guide offer a foundation for researchers to utilize this compound in their synthetic endeavors.

References

- 1. This compound | C10H13Br2N | CID 19088413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dibromo-4-tert-butylaniline CAS#: 10546-67-5 [amp.chemicalbook.com]

- 3. 2,6-Dibromo-4-tert-butylaniline | 10546-67-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS#:10546-66-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Structural Elucidation and Analysis of 2,6-Dibromo-4-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2,6-Dibromo-4-butylaniline, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. This document outlines its physicochemical properties, a detailed protocol for its synthesis, and the analytical methodologies used for its structural confirmation.

Physicochemical and Structural Properties

This compound is a disubstituted aniline derivative. Its core structure consists of a benzene ring functionalized with an amino group, two bromine atoms, and a butyl chain. The precise arrangement of these substituents dictates its chemical reactivity and potential biological activity. Key physicochemical and crystallographic data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃Br₂N | [PubChem][1] |

| Molecular Weight | 307.03 g/mol | [PMC][2] |

| CAS Number | 10546-66-4 | [PubChem][1] |

| Crystal System | Monoclinic | [PMC][2] |

| Space Group | P2₁/c | [PMC][2] |

| Calculated LogP | 4.5 | [PubChem][1] |

| Appearance | Colorless to light-colored crystalline solid | [PMC][2] |

Table 1: Physicochemical Properties of this compound.

| Unit Cell Parameter | Value (Å, °) | Reference |

| a | 17.566 Å | [PMC][2] |

| b | 4.6083 Å | [PMC][2] |

| c | 29.023 Å | [PMC][2] |

| β | 98.93° | [PMC][2] |

| Volume (V) | 2320.8 ų | [PMC][2] |

Table 2: X-ray Crystallographic Data for this compound.[2]

Synthesis and Purification

The synthesis of this compound is achieved via electrophilic aromatic substitution, using 4-butylaniline as the starting material. The electron-donating amino group strongly activates the aromatic ring, directing the substitution of two bromine atoms to the ortho positions.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

-

Materials:

-

4-Butylaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

-

Procedure:

-

Dissolve 4-butylaniline (1.0 eq) in chloroform in a round-bottom flask.

-

Stir the solution at room temperature for 5-10 minutes.

-

Slowly add N-Bromosuccinimide (2.2 eq) to the solution in portions. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the mixture to remove succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Structural Elucidation and Analysis

The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous structural assignment.

Caption: Logical workflow for the structural elucidation of the target compound.

Mass Spectrometry (Predicted)

Mass spectrometry confirms the molecular weight of the compound. The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

| m/z (Predicted) | Assignment | Note |

| 305/307/309 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster for C₁₀H₁₃⁷⁹Br₂N, C₁₀H₁₃⁷⁹Br⁸¹BrN, and C₁₀H₁₃⁸¹Br₂N in an approximate 1:2:1 ratio. |

| 262/264/266 | [M - C₃H₇]⁺ | Loss of a propyl fragment from the butyl chain. |

| 228/230 | [M - Br]⁺ | Loss of one bromine atom. |

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (doublet) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2955 - 2850 | C-H Stretch | Aliphatic C-H (butyl) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1620 - 1550 | N-H Bend | Primary Amine (-NH₂) |

| 750 - 550 | C-Br Stretch | Aryl Bromide |

Table 4: Predicted Characteristic Infrared Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.1-7.3 | Singlet (s) | 2H | Ar-H |

| ~ 4.5 | Broad Singlet (br s) | 2H | -NH₂ |

| ~ 2.5 | Triplet (t) | 2H | -CH₂ -Ar |

| ~ 1.5 | Sextet (m) | 2H | -CH₂ -CH₂-Ar |

| ~ 1.3 | Sextet (m) | 2H | -CH₂ -CH₃ |

| ~ 0.9 | Triplet (t) | 3H | -CH₃ |

Table 5: Predicted ¹H NMR Spectral Data (in CDCl₃).

¹³C NMR (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | C-NH₂ |

| ~ 138 | C-Butyl |

| ~ 130 | Ar-CH |

| ~ 108 | C-Br |

| ~ 35 | -CH₂ -Ar |

| ~ 33 | -CH₂ -CH₂-Ar |

| ~ 22 | -CH₂ -CH₃ |

| ~ 14 | -CH₃ |

Table 6: Predicted ¹³C NMR Spectral Data (in CDCl₃).

Potential Biological Activity and Signaling Pathways

Halogenated anilines are common scaffolds in drug discovery and agrochemicals. Their utility stems from their role as versatile synthetic intermediates. For instance, the amino group can be diazotized for further functionalization, and the bromine atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules.

While the specific biological activity of this compound is not extensively documented, compounds with similar structural motifs have been investigated as inhibitors of various enzyme classes, such as protein kinases. The diagram below illustrates a hypothetical mechanism where such a compound could act as a kinase inhibitor, a common strategy in oncology drug development.

References

Navigating the Solubility Landscape of 2,6-Dibromo-4-butylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 2,6-Dibromo-4-butylaniline in organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide focuses on a robust qualitative assessment based on the solubility of analogous compounds and outlines a detailed experimental protocol for precise quantitative determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development in various research and drug discovery applications.

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a non-polar butylaniline backbone and two bromine substituents, conferring significant hydrophobic character, as well as a polar amine group capable of hydrogen bonding. Based on the principles of "like dissolves like" and analysis of similar halogenated anilines, a qualitative solubility profile can be predicted.

It is anticipated that this compound will exhibit high solubility in non-polar and polar aprotic organic solvents, moderate solubility in polar protic solvents, and low solubility in water.[1][2] The large hydrophobic surface area of the molecule is the primary driver for its solubility in organic media, while the amine group allows for some interaction with polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Solvents | Hexane, Toluene | High | The non-polar aromatic ring and halogen atoms will interact favorably with non-polar solvents through London dispersion forces.[2] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-I, and C-N bonds of the aniline derivative.[2] |

| Polar Protic Solvents | Ethanol, Methanol | Moderate | The amine group can form hydrogen bonds with protic solvents.[2] |

| Aqueous Solvents | Water | Low | The large, hydrophobic structure conferred by the benzene ring and the three halogen atoms significantly outweighs the hydrophilic contribution of the amine group.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.[3]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been achieved.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 2,6-Dibromo-4-alkylanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,6-dibromo-4-alkylanilines, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public domain data for 2,6-Dibromo-4-butylaniline, this report leverages data from the closely related structural isomer, 2,6-Dibromo-4-tert-butylaniline, to provide a detailed analysis of the expected spectroscopic features. This document also outlines generalized experimental protocols for these analytical techniques and presents a logical workflow for the spectroscopic characterization of synthesized organic compounds.

Spectroscopic Data

The following sections present the available and predicted spectral data for 2,6-dibromo-4-alkylanilines. It is crucial to note that the NMR and Mass Spectrometry data presented are for the tert-butyl isomer, which serves as a close structural analog to the n-butyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 2,6-Dibromo-4-tert-butylaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38 | s | 2H | Ar-H |

| 5.13 | s | 2H | NH₂ |

| 1.20 | s | 9H | C(CH₃ )₃ |

Table 2: ¹³C NMR Data for 2,6-Dibromo-4-tert-butylaniline

| Chemical Shift (δ) ppm | Assignment |

| 141.46 | C -NH₂ |

| 140.36 | C -C(CH₃)₃ |

| 128.64 | C H |

| 107.68 | C -Br |

| 33.68 | C (CH₃)₃ |

| 30.92 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550-3300 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (Butyl group) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1640-1550 | N-H Bend | Primary Amine |

| 1475-1450 | C-H Bend | Aliphatic (Butyl group) |

| 1250-1000 | C-N Stretch | Aryl Amine |

| 800-600 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data for 2,6-Dibromo-4-tert-butylaniline confirms its elemental composition. The fragmentation pattern of bromoanilines in electron ionization (EI) mass spectrometry is characterized by the presence of isotopic peaks for bromine and the loss of bromine and alkyl fragments.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 2,6-Dibromo-4-tert-butylaniline

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 307.9407 | 307.9307 |

Expected Fragmentation Pattern for this compound:

The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of a bromine atom, followed by the loss of the butyl group or fragments thereof.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of compounds like this compound.

Synthesis of 2,6-Dibromo-4-alkylanilines

A general procedure for the synthesis of 2,6-dibromo-4-alkylanilines involves the direct bromination of the corresponding 4-alkylaniline.

-

Dissolution: Dissolve the 4-alkylaniline in a suitable solvent, such as acetic acid.

-

Bromination: Slowly add a solution of bromine in the same solvent to the aniline solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: After the reaction is complete, the mixture is poured into water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

-

Data Acquisition: Acquire the NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum.[2]

-

Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum. The spectrum is then phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Background Subtraction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[4]

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2,6-Dibromo-4-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and X-ray diffraction data of 2,6-Dibromo-4-butylaniline. The information presented herein is intended to support research and development activities by offering detailed structural data and experimental methodologies.

Molecular Structure and Crystallographic Data

This compound (C₁₀H₁₃Br₂N) is a substituted aniline derivative. Its molecular structure has been elucidated through single-crystal X-ray diffraction studies. The crystallographic data reveals a monoclinic crystal system.[1]

In the crystalline state, the amino N atom is essentially coplanar with the benzene ring, showing an r.m.s. deviation of 0.004 Å.[1] This planarity is potentially influenced by weak intramolecular N—H⋯Br hydrogen bonds. The butyl group is twisted relative to the phenyl ring.[1] Within the crystal lattice, molecules are linked into zigzag chains that run parallel to the b-axis, a formation attributed to weak N—H⋯N hydrogen bonds.[1]

Crystal Data and Structure Refinement

The following tables summarize the key quantitative data obtained from the X-ray diffraction analysis of this compound.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃Br₂N |

| Formula Weight | 307.03 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 17.566(4) Å |

| b | 4.6083(9) Å |

| c | 29.023(6) Å |

| β | 98.93(3)° |

| Volume | 2320.8(8) ų |

| Z | 8 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 298 K |

| Measured Reflections | 9142 |

| Independent Reflections | 2633 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.069 |

| wR(F²) | 0.187 |

| Goodness-of-fit (S) | 0.98 |

| Parameters | 118 |

Table 1: Crystal data and structure refinement for this compound.[1]

| Bond Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Intramolecular | N1—H1A···Br1 | 0.86 | 2.68 | 3.095(5) | 111 |

| Intramolecular | N1—H1B···Br2 | 0.86 | 2.64 | 3.074(5) | 113 |

| Intermolecular | N1—H1A···N1ⁱ | 0.86 | 2.53 | 3.181(7) | 134 |

Table 2: Hydrogen-bond geometry (Å, °) for this compound. [Symmetry code: (i) -x+1/2, y-1/2, -z+1/2].[1]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the subsequent single-crystal X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 4-butylaniline.

Materials:

-

4-butylaniline

-

Bromine

-

Acetic acid

-

Sodium bicarbonate (aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-butylaniline in acetic acid in a reaction vessel.

-

Separately, prepare a solution of bromine in acetic acid.

-

Slowly add the bromine solution dropwise to the 4-butylaniline solution with vigorous stirring at room temperature.

-

After the addition is complete, heat the reaction mixture and maintain it at an elevated temperature to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the mixture with a dilute aqueous solution of sodium bicarbonate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure this compound.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by dissolving this compound (3 mmol) in ethanol (20 ml). The solution was allowed to evaporate slowly at room temperature, which yielded colorless, block-shaped crystals.[1]

Data Collection and Processing:

-

A suitable single crystal with dimensions of approximately 0.10 × 0.03 × 0.03 mm was selected and mounted on a Rigaku Mercury2 diffractometer.[1]

-

X-ray diffraction data were collected at 298 K using Mo Kα radiation (λ = 0.71073 Å).[1]

-

A multi-scan absorption correction was applied to the collected data using CrystalClear software.[1]

-

Cell refinement and data reduction were also performed using the CrystalClear software package.[1]

Structure Solution and Refinement:

-

The crystal structure was solved using the SHELXS97 program.[1]

-

The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.[1]

-

All hydrogen atoms attached to carbon and nitrogen were placed in geometrically calculated positions and treated as riding on their parent atoms.[1]

Visualizations

The following diagrams illustrate the molecular structure of this compound and the experimental workflow for its crystallographic analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and crystallographic analysis.

References

The Impeded Amine: A Technical Guide to the Reactivity of 2,6-Dibromo-4-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the primary amine group in 2,6-Dibromo-4-butylaniline. The presence of two bulky ortho-bromo substituents and an electron-donating para-butyl group creates a unique electronic and steric environment that significantly modulates the amine's basicity and nucleophilicity. Understanding these characteristics is crucial for designing synthetic routes and predicting reaction outcomes in drug discovery and materials science.

Core Reactivity Profile: A Tale of Two Effects

The reactivity of the amine group in this compound is governed by a delicate interplay between steric and electronic factors.

-

Steric Hindrance : The two bromine atoms flanking the amine group form a significant steric shield. This physical barrier severely restricts the approach of electrophiles and other reactants to the nitrogen's lone pair of electrons. Consequently, reactions that require direct nucleophilic attack by the amine, such as acylation and alkylation, are substantially slower compared to unhindered anilines.[1] This phenomenon, often termed the "ortho effect," is a dominant factor in the molecule's reaction kinetics.[1][2]

-

Electronic Effects :

-

Inductive and Resonance Effects of Bromine : The two bromine atoms exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic ring and, subsequently, on the nitrogen atom. This effect reduces the basicity of the amine. While halogens typically have a +M (resonance) effect, it is weaker than their -I effect.

-

Hyperconjugation and Inductive Effect of the Butyl Group : The para-butyl group is an electron-donating group (+I effect and hyperconjugation). It pushes electron density into the aromatic ring, which partially counteracts the withdrawing effects of the bromine atoms. This donation of electron density slightly increases the basicity of the amine compared to its non-alkylated counterpart, 2,6-dibromoaniline.

-

The net result is an amine group that is significantly less basic and a much weaker nucleophile than that of simple aniline.

Quantitative Data Summary

Direct experimental data for this compound is scarce in the literature. However, by comparing data from related compounds, we can establish a clear and predictive picture of its properties.

| Compound | Substituents | pKa of Conjugate Acid (pKaH) | Rationale |

| Aniline | None | 4.6 | Baseline for comparison. |

| 2,6-Dibromoaniline | 2,6-di-Br | 0.48 (Predicted)[3] | Strong electron-withdrawing (-I) effect of two bromine atoms and steric inhibition of anilinium ion solvation drastically reduce basicity. |

| This compound | 2,6-di-Br, 4-n-Bu | ~0.6 - 0.8 (Estimated) | The electron-donating para-butyl group slightly increases electron density on the nitrogen, making it marginally more basic than 2,6-dibromoaniline. |

Key Reactions and Experimental Considerations

Despite its reduced reactivity, the amine group in this compound can undergo several important transformations, provided the appropriate conditions are employed.

Diazotization

Diazotization of weakly basic anilines requires strong acidic conditions to generate the necessary nitrosonium ion (NO⁺) and to protonate the amine sufficiently for the reaction to proceed.[4][5] The resulting diazonium salt can be a valuable intermediate for introducing other functional groups via Sandmeyer or similar reactions.

Experimental Protocol: Generalized Diazotization of a Weakly Basic, Hindered Aniline

-

Materials :

-

This compound (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Ice

-

Water

-

-

Procedure :

-

A suspension of this compound is prepared in a mixture of concentrated acid and water. The mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.

-

A solution of sodium nitrite in cold water is prepared separately.

-

The sodium nitrite solution is added dropwise to the cold aniline suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

The reaction is stirred for an additional 15-30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution often indicates the successful formation of the diazonium salt.

-

The resulting cold solution of the 2,6-Dibromo-4-butylbenzenediazonium salt is used immediately in subsequent reactions (e.g., Sandmeyer reaction by adding a solution of Cu(I)X, where X = Cl, Br, CN).

-

Acylation

Acylation of this compound is challenging due to severe steric hindrance.[1] Standard conditions (e.g., acyl chloride and pyridine) are often ineffective. More forcing conditions or more reactive acylating agents are required to achieve acceptable yields.

Experimental Protocol: Acylation of a Sterically Hindered Aniline

-

Materials :

-

This compound (1.0 eq)

-

Acyl chloride or anhydride (1.5 - 2.0 eq)

-

A strong, non-nucleophilic base (e.g., Proton-Sponge) or forceful deprotonation with n-BuLi or NaH if the substrate is compatible.

-

Anhydrous, aprotic solvent (e.g., Toluene, THF)

-

A catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq) may be beneficial.

-

-

Procedure :

-

The hindered aniline is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

If using a strong base like NaH or n-BuLi, the aniline solution is cooled (e.g., to 0 °C or -78 °C) and the base is added portion-wise to form the anilide anion.

-

The acylating agent (acyl chloride or anhydride) is added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature or may require heating (e.g., refluxing in toluene) for several hours to overnight to drive the reaction to completion.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

While the amine itself is a poor nucleophile, the C-Br bonds of this compound are amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination. In these cases, the amine group acts as a powerful directing and modifying group on the aromatic ring. For instance, Suzuki reactions have been successfully performed on the analogous 2,6-dibromo-4-nitroaniline to form C-C bonds, demonstrating the viability of functionalizing the C-Br positions without disturbing the substituted amine.[6]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Logical relationship of factors affecting amine reactivity.

Caption: Experimental workflow for a diazotization reaction.

Conclusion

The amine functionality in this compound is characterized by significantly diminished basicity and nucleophilicity. This is a direct consequence of the powerful steric hindrance imposed by the ortho-bromo substituents and their collective electron-withdrawing inductive effects, which are only partially mitigated by the para-butyl group. While this presents challenges for traditional amine reactions like acylation, it does not render the molecule inert. Specialized protocols employing strong acids for diazotization or highly reactive reagents for acylation can be effective. Furthermore, the molecule serves as a valuable substrate for modern cross-coupling reactions, enabling the functionalization of its carbon-bromine bonds, thereby opening avenues for the synthesis of complex, sterically congested molecular architectures.

References

- 1. 2,6-Dibromoaniline | C6H5Br2N | CID 69098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. 2,6-Dibromoaniline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

health and safety data sheet for 2,6-Dibromo-4-butylaniline

CAS Number: 10546-66-4 Molecular Formula: C₁₀H₁₃Br₂N Molecular Weight: 307.02 g/mol [1][2]

This document provides a comprehensive technical overview of 2,6-Dibromo-4-butylaniline, intended for researchers, scientists, and professionals in drug development. It consolidates available health and safety data, physicochemical properties, and a representative synthetic protocol.

Section 1: Health and Safety Data

This compound is a chemical that requires careful handling in a laboratory setting. The following tables summarize its known hazards and necessary precautions based on available safety data sheets.

1.1 GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

1.2 Safety and Handling

| Aspect | Recommendation |

| Signal Word | Warning[3] |

| Engineering Controls | Use only in a chemical fume hood.[4] |

| Personal Protective Equipment (PPE) | Wear laboratory clothing, chemical-resistant gloves, and safety goggles.[4] |

| Handling | Handle only by, or under the close supervision of, those qualified in handling potentially hazardous chemicals. Wash thoroughly after handling.[4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[5] Recommended storage is at refrigerator temperatures (2-8°C).[2] |

| Incompatible Materials | Oxidizing agents.[4] |

| Conditions to Avoid | Heat, flames, and sparks.[4] |

1.3 First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Do not induce vomiting. Seek immediate medical attention.[4] |

| Inhalation | Remove to fresh air. If symptoms persist or in severe cases, seek medical attention.[4] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers. If irritation persists, seek medical attention.[4] |

Section 2: Physicochemical and Structural Data

Limited empirical data is available for some physical properties. Where data is absent, it is noted.

2.1 Physical Properties

| Property | Value | Source |

| Physical Form | Yellow to orange to brown liquid or low melting solid | |

| Molecular Weight | 307.02 g/mol | [1] |

| Boiling Point | No data available | [4] |

| Melting Point | No data available | [4] |

| Flash Point | No data available | [4] |

| Density | No data available | [4] |

2.2 Structural and Crystallographic Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| SMILES | CCCCC1=CC(=C(C(=C1)Br)N)Br | [1] |

| InChIKey | HVEXPCBRDISAGF-UHFFFAOYSA-N | [1] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| Unit Cell Dimensions | a = 17.566 Å, b = 4.6083 Å, c = 29.023 Å, β = 98.93° | [6] |

Section 3: Experimental Protocols

3.1 Representative Synthesis: 2,6-Dibromo-4-tert-butylaniline [7]

-

Materials:

-

4-tert-butylaniline (24.2 g, 0.162 mol)

-

Acetic acid (250 mL + 30 mL)

-

Bromine (17 mL, 0.324 mol)

-

Ice water (300 mL)

-

Anhydrous sodium sulfate

-

Silica gel

-

Petroleum ether

-

-

Procedure:

-

Dissolve 4-tert-butylaniline (24.2 g, 0.162 mol) in 250 mL of acetic acid in a suitable reaction vessel.

-

Prepare a solution of bromine (17 mL, 0.324 mol) in 30 mL of acetic acid.

-

Slowly add the bromine solution dropwise to the 4-tert-butylaniline solution over a period of 3.5 hours with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 300 mL of ice water to precipitate the product.

-

The reference mentions separating an organic layer, which may imply an extraction step not fully detailed in the abstract. A typical workup would involve extracting the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), combining the organic extracts, washing with water and brine.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product using a short silica gel column with petroleum ether as the eluent to yield the final product.

-

-

Yield: 44.5 g (89.5%)

Section 4: Visualizations

4.1 Logical Workflow: Safe Handling and Emergency Response

The following diagram outlines the logical steps for safely handling this compound and the appropriate response in case of accidental exposure.

Caption: Safe handling and emergency response workflow for this compound.

4.2 Experimental Workflow: Synthesis of 2,6-Dibromo-4-tert-butylaniline

This diagram illustrates the key steps in the synthesis of the related compound, 2,6-Dibromo-4-tert-butylaniline, as described in the experimental protocol.

Caption: Workflow for the synthesis of 2,6-Dibromo-4-tert-butylaniline.

References

- 1. This compound | C10H13Br2N | CID 19088413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 10546-66-4 [amp.chemicalbook.com]

- 4. This compound | CAS#:10546-66-4 | Chemsrc [chemsrc.com]

- 5. 2,6-Dibromo-4-methylaniline(6968-24-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2,6-Dibromo-4-butylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Dibromo-4-tert-butylaniline | 10546-67-5 [chemicalbook.com]

A Technical Guide to 2,6-Dibromo-4-butylaniline for Researchers and Drug Development Professionals

An in-depth examination of the procurement, properties, and synthetic applications of 2,6-Dibromo-4-butylaniline, a valuable building block in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, with a focus on its procurement from commercial suppliers, its key physicochemical properties, and its applications in synthetic organic chemistry, particularly within the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Commercial Availability

This compound is commercially available from a number of suppliers. The primary form available is the n-butyl isomer, identified by the CAS Number 10546-66-4. A related compound, 2,6-Dibromo-4-tert-butylaniline (CAS Number 10546-67-5), is also commercially available and its properties are included for comparison where relevant. When purchasing, it is crucial to specify the correct CAS number to ensure the desired isomer is obtained.

Below is a summary of commercial suppliers for 2,6-Dibromo-4-n-butylaniline. Purity levels and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 10546-66-4 | ≥97% | Also available through AOBChem. |

| Hangzhou Leap Chem Co., Ltd. | 10546-66-4 | Not specified | A trader of various chemical products. |

| BLD Pharm | 10546-66-4 | Not specified | Research use only.[1] |

| ChemScene | Not specified | Not specified | Information on request. |

| Chemsrc | 10546-66-4 | Not specified | Provides a platform for various suppliers.[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key properties for the n-butyl isomer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Br₂N | PubChem[3] |

| Molecular Weight | 307.02 g/mol | PubChem[3] |

| CAS Number | 10546-66-4 | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich[4] |

| XLogP3-AA | 4.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 304.94147 Da | PubChem[3] |

| Monoisotopic Mass | 304.94147 Da | PubChem[3] |

| Topological Polar Surface Area | 26 Ų | PubChem[3] |

| Heavy Atom Count | 13 | PubChem[3] |

Synthesis and Experimental Protocols

This compound serves as a versatile building block in organic synthesis. The presence of two bromine atoms at the ortho positions to the aniline group allows for selective functionalization through various cross-coupling reactions, making it a valuable scaffold for the synthesis of complex molecules.

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-n-butylaniline (1 equivalent) in glacial acetic acid.

-

Bromination: While stirring vigorously at room temperature, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the flask. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The di-bromo substitution pattern of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in drug discovery to synthesize biaryl and heteroaryl compounds.

Workflow for a Generic Suzuki-Miyaura Coupling:

Experimental Protocol (Representative):

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), to the flask.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product. The remaining bromine atom can be used for a subsequent coupling reaction to introduce a different substituent.

Applications in Drug Discovery

While specific examples of drugs containing the this compound scaffold were not identified in the conducted search, its structural features make it a highly attractive starting material for the synthesis of novel drug candidates. The ability to perform selective, sequential cross-coupling reactions at the 2- and 6-positions allows for the construction of diverse chemical libraries with precise control over the spatial arrangement of substituents.

Logical Workflow for Drug Discovery Application:

This workflow highlights how this compound can be used as a versatile scaffold to generate a library of diverse compounds. These compounds can then be screened for biological activity against various therapeutic targets. Hits from these screens can be further optimized through medicinal chemistry efforts to develop potent and selective drug candidates.

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory, preferably in a chemical fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical expertise or the information provided in a material safety data sheet (MSDS). Always consult the appropriate safety documentation before handling any chemical substances.

References

- 1. 10546-66-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS#:10546-66-4 | Chemsrc [chemsrc.com]

- 3. This compound | C10H13Br2N | CID 19088413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 10546-66-4 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Discovery and Synthesis of 2,6-Dibromo-4-butylaniline: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the discovery, synthesis, and characterization of 2,6-Dibromo-4-butylaniline. While a singular, seminal publication detailing its initial "discovery" is not prominent in the scientific literature, its existence and synthesis are well-established through crystallographic studies and analogous chemical preparations. This document consolidates the available data, presenting a probable synthetic route, detailed experimental protocols derived from related compounds, and a summary of its known physicochemical and structural properties. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a halogenated aromatic amine. The strategic placement of two bromine atoms ortho to the amino group, combined with a butyl group in the para position, imparts specific steric and electronic properties to the molecule. Such compounds are often valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the bromine atoms modulates the basicity of the aniline nitrogen and provides reactive sites for further functionalization, while the butyl group enhances lipophilicity.

The "discovery" of this compound appears to be an extension of established synthetic methodologies for halogenated anilines rather than a singular breakthrough. Its characterization in the literature, most notably through X-ray crystallography, confirms its structure and provides a foundation for its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.

| Property | Value |

| Molecular Formula | C₁₀H₁₃Br₂N |

| Molecular Weight | 307.03 g/mol |

| CAS Number | 10546-66-4 |

| Appearance | Colorless block-shaped crystals[1] |

| InChI | InChI=1S/C10H13Br2N/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3 |

| SMILES | CCCCC1=CC(=C(C(=C1)Br)N)Br |

Synthesis

The most probable synthetic route to this compound is through the direct electrophilic bromination of 4-butylaniline. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the butyl group, bromination occurs at the two ortho positions.

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below.

Detailed Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of the analogous compound, 2,6-dibromo-4-tert-butylaniline.

Materials:

-

4-butylaniline

-

Bromine

-

Acetic Acid

-

Ethyl acetate

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-butylaniline (1 equivalent) in acetic acid.

-

Prepare a solution of bromine (2 equivalents) in acetic acid.

-

Slowly add the bromine solution dropwise to the stirred solution of 4-butylaniline over a period of 3-4 hours. Maintain the reaction temperature at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the mixture with a dilute aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield this compound.

Characterization Data

Crystallographic Data

The crystal structure of this compound has been reported, and the key crystallographic data are summarized in Table 2.[1]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃Br₂N |

| Formula Weight | 307.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.566(4) |

| b (Å) | 4.6083(9) |

| c (Å) | 29.023(6) |

| β (°) | 98.93(3) |

| Volume (ų) | 2320.8(8) |

| Z | 8 |

| Temperature (K) | 298 |

In the crystal structure, the molecules are linked into zigzag chains by weak N—H⋯N hydrogen bonds.[1]

Spectroscopic Data of an Analogous Compound

The following tables present the ¹H NMR and ¹³C NMR data for the analogous compound, 2,6-Dibromo-4-ethylaniline . This information can be used as a predictive guide for the characterization of this compound.

Table 3: ¹H NMR Spectral Data for 2,6-Dibromo-4-ethylaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted for Butyl | |||

| ~7.2 | s | 2H | Ar-H |

| ~4.5 | br s | 2H | -NH₂ |

| ~2.5 | q | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~1.5 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~1.3 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₂-CH₂-CH₃ |

Table 4: ¹³C NMR Spectral Data for 2,6-Dibromo-4-ethylaniline

| Chemical Shift (δ) ppm | Assignment |

| Predicted for Butyl | |

| ~142 | C-NH₂ |

| ~138 | C-butyl |

| ~130 | C-H |

| ~110 | C-Br |

| ~35 | -CH₂-CH₂-CH₂-CH₃ |

| ~33 | -CH₂-CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₂-CH₃ |

Logical Relationships in Characterization

The process of confirming the structure of the synthesized product involves a logical flow of analytical techniques.

Conclusion

This compound is a synthetically accessible halogenated aniline. While its "discovery" is not marked by a specific publication, its synthesis can be reliably achieved through the direct bromination of 4-butylaniline, a method well-established for analogous compounds. The crystallographic data provides definitive structural confirmation. This technical guide offers a comprehensive overview of the synthesis and properties of this compound, providing a valuable starting point for researchers interested in its use as a chemical intermediate. Further research into the applications of this compound in areas such as medicinal chemistry and materials science could reveal its potential value.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dibromo-4-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2,6-dibromo-4-butylaniline from 4-tert-butylaniline. The electrophilic bromination of 4-tert-butylaniline offers a direct and efficient method to obtain the desired disubstituted product, a valuable building block in the synthesis of various organic compounds. This protocol details the necessary reagents, equipment, step-by-step procedure, purification, and characterization of the final product.

Introduction

This compound is a key intermediate in the development of novel pharmaceutical compounds and advanced materials. The strategic placement of the bromine atoms and the butyl group on the aniline ring provides a versatile scaffold for further chemical modifications. The following protocol is based on established and reliable methods for the selective dibromination of anilines.

Reaction Scheme

Application Notes and Detailed Experimental Protocol for the Bromination of 4-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the regioselective monobromination of 4-butylaniline to synthesize 2-bromo-4-butylaniline. The protocol is designed for use in organic synthesis laboratories and is particularly relevant for researchers involved in the preparation of substituted aniline intermediates for pharmaceutical and materials science applications. The methodology employs N-bromosuccinimide (NBS) as the brominating agent, a reagent known for its mild and selective properties in the bromination of activated aromatic compounds.[1] This protocol includes details on reagents, equipment, reaction setup, work-up, purification, and characterization, along with essential safety precautions.

Introduction

Substituted anilines are crucial building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The introduction of a bromine atom onto the aniline ring provides a versatile functional group for further chemical transformations, such as cross-coupling reactions. The electron-donating amino group in aniline is a strong activating group that directs electrophilic substitution to the ortho and para positions.[3] To achieve selective monobromination and avoid the formation of polybrominated products, which can occur with harsher reagents like aqueous bromine, a milder brominating agent such as N-bromosuccinimide (NBS) is often employed.[1][4][5] This protocol details the synthesis of 2-bromo-4-butylaniline, a valuable intermediate in organic synthesis.

Experimental Protocol

Materials and Equipment

Reagents:

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |

| 4-Butylaniline | C₁₀H₁₅N | 149.23 | 104-13-2 | ≥98% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | ≥98% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |

| Petroleum Ether | - | - | 8032-32-4 | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |

Equipment:

-

Round-bottom flasks (50 mL and 250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Procedure

1. Reaction Setup:

1.1. In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-butylaniline (1.49 g, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

1.2. Cool the solution to 0 °C in an ice bath with continuous stirring.

2. Bromination Reaction:

2.1. In a separate beaker, dissolve N-bromosuccinimide (NBS) (1.78 g, 10 mmol) in 10 mL of anhydrous DMF.

2.2. Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled 4-butylaniline solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.

2.3. After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

2.4. Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using a 10:1 petroleum ether/ethyl acetate eluent).

3. Work-up:

3.1. Upon completion of the reaction, pour the mixture into a 250 mL beaker containing 100 mL of deionized water.

3.2. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

3.3. Combine the organic layers and wash them with deionized water (2 x 50 mL) followed by brine (50 mL).

3.4. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

4. Purification:

4.1. Purify the crude product by column chromatography on silica gel.

4.2. Pack a glass column with silica gel slurried in petroleum ether.

4.3. Load the crude product onto the column and elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity to a 20:1 petroleum ether/ethyl acetate mixture).

4.4. Collect the fractions containing the desired product, as identified by TLC analysis.

4.5. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-bromo-4-butylaniline as an oil or low-melting solid.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

-

4-Butylaniline and its brominated derivative are toxic and may cause skin irritation. Avoid direct contact.

Data Presentation

Table 1: Summary of Reactants and Expected Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) |

| 4-Butylaniline | C₁₀H₁₅N | 149.23 | 10 | 1.49 g |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 10 | 1.78 g |

| 2-Bromo-4-butylaniline | C₁₀H₁₄BrN | 228.13 | - | Theoretical Yield: 2.28 g |

Table 2: Characterization Data for 2-bromo-4-n-butylaniline

| Analysis | Expected Result |

| Appearance | Clear liquid |

| Molecular Formula | C₁₀H₁₄BrN[6] |

| Molecular Weight | 228.13 g/mol [6] |

| CAS Number | 51605-98-2[6] |

Experimental Workflow

Caption: Workflow for the synthesis of 2-bromo-4-butylaniline.

References

The Versatility of 2,6-Dibromo-4-butylaniline in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dibromo-4-butylaniline is a valuable and versatile building block in organic synthesis, particularly for the construction of complex aromatic compounds. Its strategic placement of two bromine atoms ortho to an amino group, combined with a butyl group in the para position, offers a unique platform for selective functionalization. This aniline derivative is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science. The electron-donating nature of the amino and butyl groups can influence the reactivity of the aryl-bromide bonds, making it an interesting substrate for studying structure-activity relationships in catalysis.

This document provides detailed application notes and experimental protocols for utilizing this compound in several key cross-coupling reactions.

Application Notes

This compound is an excellent starting material for generating molecular diversity. The two bromine atoms can be substituted sequentially or simultaneously, depending on the reaction conditions and the stoichiometry of the coupling partners. This allows for the synthesis of a wide range of di-substituted aniline derivatives. The primary applications of this building block lie in palladium-catalyzed reactions, which are fundamental transformations in modern drug discovery and development.[1]

Key reactions involving this compound include:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aryl compounds. This reaction is widely used in the preparation of biologically active molecules.

-

Sonogashira Coupling: To create carbon-carbon bonds between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes. These products are important intermediates in the synthesis of natural products and pharmaceuticals.[2][3]

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of complex secondary and tertiary arylamines. This reaction is a powerful tool for building molecules with diverse nitrogen-containing functional groups.[4][5]

The butyl group at the 4-position enhances the solubility of the starting material and its derivatives in organic solvents, which can be advantageous for reaction setup and purification.

Data Presentation